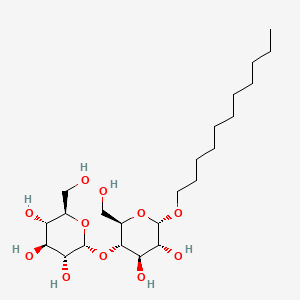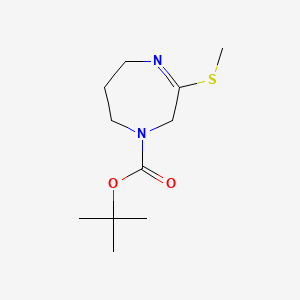
(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. The synthesis method and mechanism of action of this compound have been extensively studied, and it has been found to have several biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol involves the inhibition of dihydroorotate dehydrogenase, which leads to a decrease in the production of pyrimidines. This, in turn, affects the proliferation of cells that require pyrimidines for DNA synthesis, such as cancer and immune cells.
Biochemische Und Physiologische Effekte
(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has immunosuppressive effects, making it a potential candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol has several advantages for lab experiments. It is a highly specific inhibitor of dihydroorotate dehydrogenase, making it a useful tool for studying the role of this enzyme in various cellular processes. However, its potency and specificity can also be a limitation, as it may interfere with other cellular processes that are dependent on pyrimidines.
Zukünftige Richtungen
There are several future directions for the research on (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol. One potential direction is to explore its potential as a therapeutic agent for cancer and autoimmune diseases. Another direction is to study its effects on other cellular processes that are dependent on pyrimidines. Additionally, further research could be done to optimize the synthesis method and improve the potency and specificity of the compound.
Synthesemethoden
The synthesis of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol involves the reaction of (R)-2-amino-1-propanol with 5-amino-6-chloropyrimidine-4-carbaldehyde. The reaction is carried out in the presence of a catalyst and solvent under specific conditions. The resulting product is a white crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol has several potential applications in scientific research. It has been found to be a potent inhibitor of dihydroorotate dehydrogenase, an enzyme that is essential for the de novo synthesis of pyrimidines. This makes it a potential candidate for the treatment of cancer and autoimmune diseases.
Eigenschaften
IUPAC Name |
(2R)-1-[(5-amino-6-chloropyrimidin-4-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-4(13)2-10-7-5(9)6(8)11-3-12-7/h3-4,13H,2,9H2,1H3,(H,10,11,12)/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJBPBYWEFCZSM-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C(=NC=N1)Cl)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC1=C(C(=NC=N1)Cl)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716463 |
Source


|
| Record name | (2R)-1-[(5-Amino-6-chloropyrimidin-4-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol | |
CAS RN |
17435-30-2 |
Source


|
| Record name | (2R)-1-[(5-Amino-6-chloropyrimidin-4-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)



![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbaldehyde](/img/structure/B595674.png)






